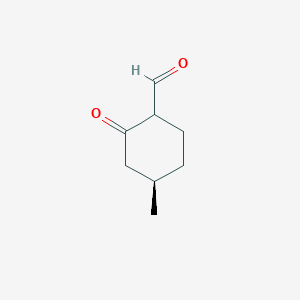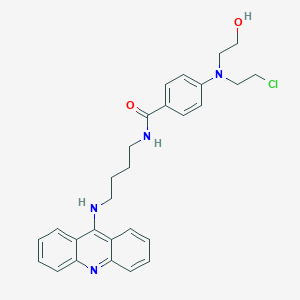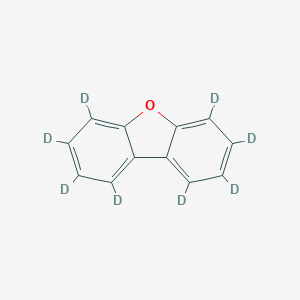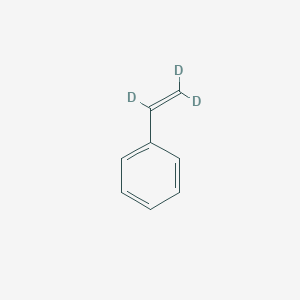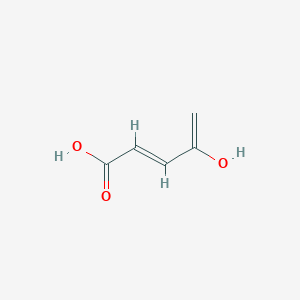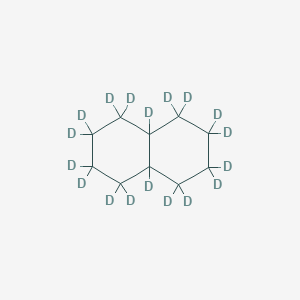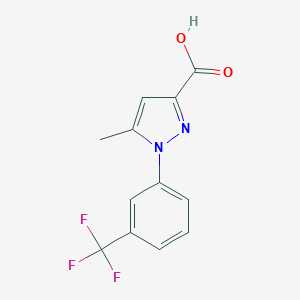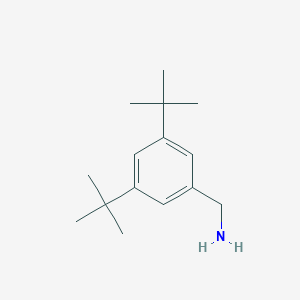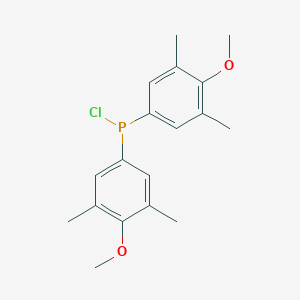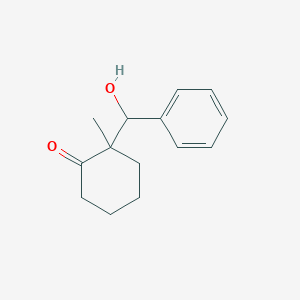
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone, also known as HPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMC is a white crystalline powder that is soluble in water and organic solvents. This compound is synthesized using a specific method, which will be discussed in HPMC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In this paper, we will explore the scientific research applications of HPMC and discuss future directions for its use.
Wirkmechanismus
The mechanism of action of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. It has also been shown to activate various receptors such as TRPV1, leading to analgesia.
Biochemische Und Physiologische Effekte
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. It has also been shown to reduce pain in animal models of acute and chronic pain. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to work with. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone can form stable complexes with various drugs, making it a potential drug delivery system. However, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. The purity of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is crucial for its use in experiments, as impurities can affect the results.
Zukünftige Richtungen
There are several future directions for the use of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone in scientific research. In medicine, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a drug delivery system, especially for the treatment of chronic pain and inflammation. In agriculture, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a soil conditioner, especially for the improvement of soil structure and water retention in arid regions. In material science, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a coating material, especially for the improvement of the durability and corrosion resistance of various materials. Further studies are needed to fully understand the mechanism of action of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone and its effects under different experimental conditions.
Conclusion:
In conclusion, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has potential applications in medicine, agriculture, and material science, and further studies are needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone involves the reaction of 2-methylcyclohexanone with benzyl alcohol in the presence of a catalyst and a reducing agent. This reaction leads to the formation of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone, which is then purified using various techniques such as recrystallization and chromatography. The purity of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is crucial for its use in scientific research, as impurities can affect the results of experiments.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has also been studied for its potential as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In agriculture, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its potential as a plant growth regulator. It has been shown to increase the yield of crops and enhance their resistance to environmental stressors such as drought and salinity. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has also been studied for its potential as a soil conditioner, as it can improve soil structure and water retention.
In material science, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its potential as a coating material. It has been shown to improve the surface properties of various materials such as metals and polymers, leading to enhanced durability and corrosion resistance.
Eigenschaften
CAS-Nummer |
132646-01-6 |
|---|---|
Produktname |
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-[hydroxy(phenyl)methyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-14(10-6-5-9-12(14)15)13(16)11-7-3-2-4-8-11/h2-4,7-8,13,16H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
OBNSGPGWBHNHOX-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1(CCCCC1=O)C(C2=CC=CC=C2)O |
Synonyme |
2-(hydroxy(phenyl)methyl)-2-methylcyclohexanone 2-HPMMC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



